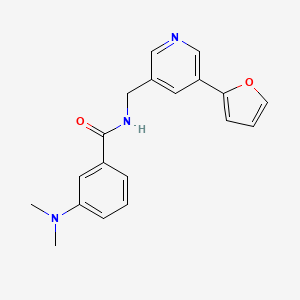![molecular formula C26H23Cl3N4O3S B2712965 methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate CAS No. 372520-97-3](/img/structure/B2712965.png)
methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate is a useful research compound. Its molecular formula is C26H23Cl3N4O3S and its molecular weight is 577.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Research on cyanamide derivatives, including thiadiazolines, has demonstrated their potential in creating new chemical entities through reactions with various agents. For example, the preparation and amidination of thiadiazolines involve complex reactions with potassium ethoxythiocarbonylcyanamide, leading to products like 2-amidino-Δ4,2,4-thiadiazolines and 1,3,5-triazines. These reactions are catalyzed by both bases and acids, illustrating the compound's reactivity and utility in synthesizing novel heterocyclic compounds (Fuchigami, Nonaka, & Odo, 1976).
Applications in Material Science
Thiadiazolidine compounds have been explored for their phytotoxic properties and potential applications in herbicides. The structural modification of thiadiazolidines, investigated using enzymes like glutathione S-transferase, has revealed insights into the metabolic activation of peroxidizing thiadiazolidine compounds. Such research opens avenues for designing thiadiazolidine-ester type herbicides with specific selectivity among plant species, showcasing the application of these compounds in agricultural chemistry (Senoo et al., 1996).
Antimicrobial and Antifungal Activities
Derivatives of thiadiazolines, specifically those synthesized from imino-4-methoxyphenol thiazole, have shown moderate activity against bacterial and fungal species. This suggests potential applications in the development of new antimicrobial and antifungal agents. The synthesis and characterization of such compounds, along with their tested biological activities, highlight the utility of these derivatives in addressing challenges in medical and pharmaceutical chemistry (Vinusha et al., 2015).
Pharmacological Evaluation
The synthesis of bis-heterocyclic derivatives incorporating thiadiazole moieties has revealed their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Such research underscores the versatility of thiadiazolines and related compounds in the development of new pharmacological agents with diverse therapeutic applications (Kumar & Panwar, 2015).
Propiedades
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl3N4O3S/c1-17-9-11-19(12-10-17)30-22(18-7-5-4-6-8-18)31-24-32(20-13-15-21(35-2)16-14-20)23(26(27,28)29)33(37-24)25(34)36-3/h4-16,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUNBMJMKHNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(N(S3)C(=O)OC)C(Cl)(Cl)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2712882.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)


![6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2712895.png)

![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)
![6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2712900.png)

